4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H21BrN2O4S and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Biological Activity
4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 937014-80-7, is a compound of interest due to its potential biological activities. This compound features a piperazine ring, which is commonly associated with various pharmacological effects. The presence of the bromobenzenesulfonyl moiety may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C₁₅H₂₁BrN₂O₄S
- Molecular Weight : 405.31 g/mol
- Structure : The compound contains a piperazine core substituted with a bromobenzenesulfonyl group and a tert-butyl ester.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including those similar to 4-(3-Bromo-benzenesulfonyl)-piperazine derivatives, exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 12 |
Enzyme Inhibition
The piperazine moiety is known to interact with various enzymes, particularly in the context of neurotransmitter systems. Compounds containing piperazine have been studied for their ability to inhibit serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia .
Case Studies
- Study on Structure-Activity Relationship (SAR) : A study focusing on the SAR of piperazine derivatives highlighted that substituents on the piperazine ring significantly affect biological activity. The introduction of electron-withdrawing groups like bromine enhances receptor binding affinity .
- Antibacterial Screening : In a comparative study, several derivatives of piperazine were screened for antibacterial activity using the agar disc diffusion method. The results indicated that compounds with sulfonamide groups showed enhanced activity against Gram-negative bacteria compared to their non-sulfonamide counterparts .
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)sulfonylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-7-9-18(10-8-17)23(20,21)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBBZQADAOTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670684 | |
Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937014-80-7 | |
Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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